4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}-N-(4-fluorophenyl)benzamide
Overview
Description
4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}-N-(4-fluorophenyl)benzamide, commonly known as EF-24, is a synthetic compound that has been the subject of extensive scientific research. The compound has shown promising results in various pre-clinical studies and has been investigated for its potential therapeutic applications in cancer treatment.
Mechanism of Action
EF-24 exerts its anticancer effects by targeting multiple cellular pathways. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various cellular processes, including inflammation and cell survival. EF-24 also inhibits the activity of the enzyme thioredoxin reductase, which is involved in redox signaling and cellular metabolism. Additionally, EF-24 has been found to activate the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and DNA repair.
Biochemical and Physiological Effects:
EF-24 has been shown to induce changes in various biochemical and physiological parameters. It has been found to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. EF-24 has also been shown to modulate the expression of various genes involved in cellular metabolism, inflammation, and cell survival.
Advantages and Limitations for Lab Experiments
EF-24 has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively characterized, and its chemical and physical properties are well-known. However, EF-24 also has some limitations. It has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, EF-24 has been found to be cytotoxic at high concentrations, which can limit its therapeutic potential.
Future Directions
EF-24 has shown promising results in pre-clinical studies, and several future directions can be explored to further investigate its therapeutic potential. One potential direction is to develop more stable analogs of EF-24 that can overcome its short half-life and improve its pharmacokinetic properties. Another direction is to investigate the potential of EF-24 in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to investigate the safety and toxicity of EF-24 in vivo and to determine its optimal dosage and administration route.
Scientific Research Applications
EF-24 has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer. EF-24 has also been found to inhibit the growth and spread of cancer cells by targeting specific signaling pathways involved in cancer progression.
properties
IUPAC Name |
4-[1-(2-ethoxyanilino)-1-oxopropan-2-yl]oxy-N-(4-fluorophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c1-3-30-22-7-5-4-6-21(22)27-23(28)16(2)31-20-14-8-17(9-15-20)24(29)26-19-12-10-18(25)11-13-19/h4-16H,3H2,1-2H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBQNOKJCUVIRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.